7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine

Dihydrofolate reductase Antifolate Enzyme inhibition

Researchers optimizing DHFR-targeted antibacterials often hit potency ceilings with trimethoprim-based scaffolds. 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (CAS 65795-37-1) provides a conformationally constrained PQZ core that enables transformative potency gains. • PQZ derivatives achieve IC₅₀ = 0.75 nM vs. E. coli DHFR-~196-fold improvement over trimethoprim-with MIC values as low as 0.0625 μg/mL against MDR A. baumannii. • Three orthogonal derivatization vectors (N1, N3, N7) with established regioselective methodology for systematic SAR and focused library synthesis. • Baseline species selectivity: Ki = 1 nM (human DHFR) vs. 23 nM (C. albicans DHFR), enabling selectivity engineering via 7-substitution. Supplied at ≥95% purity for med chem optimization and HTS library construction. Global shipping from stock.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 65795-37-1
Cat. No. B1615789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
CAS65795-37-1
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1
InChIInChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15)
InChIKeyTYJMBWNFQVCGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine Identity & Scaffold


7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (CAS 65795-37-1, molecular formula C₁₀H₉N₅, molecular weight 199.21) is a fused tricyclic heterocycle comprising a pyrrole ring ortho-fused to a 1,3-diaminoquinazoline moiety . This compound serves as the parent scaffold for the broader 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) class, which is recognized as a privileged chemical scaffold with demonstrated activity against multiple biological targets including dihydrofolate reductase (DHFR), protease-activated receptor 1 (PAR1), and nuclear lamins [1]. The compound is designated with UNII DMA7VBB8RW and appears in public screening databases under identifiers TCMDC-124301 and CHEMBL353764 [2].

Why 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine Cannot Be Substituted


Simple substitution of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine with structurally related 2,4-diaminoquinazolines or 2,4,6-triaminoquinazolines is scientifically unsound because the ethylene bridge between the 5-position and N6 position of the quinazoline core creates a conformationally constrained tricyclic framework that fundamentally alters DHFR binding kinetics and biological target engagement [1]. Critically, the unsubstituted parent compound lacks the slow-onset, tight-binding inhibition profile observed in its 7-substituted derivatives, demonstrating that the scaffold alone does not confer maximal potency—the precise substitution pattern is essential for achieving target affinity [2]. Furthermore, the N1 primary amino group in this scaffold is critical for DHFR inhibitory activity; removal or modification of this group ablates DHFR engagement and redirects the compound toward distinct molecular targets, underscoring that even minor structural variations within the class produce divergent pharmacological profiles [3].

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine: Quantitative Differentiation


DHFR Inhibitory Selectivity: Human vs. Fungal Enzyme

The unsubstituted parent compound 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine exhibits differential DHFR inhibitory potency across species, with a Ki of 1 nM against human recombinant DHFR compared to a Ki of 23 nM against Candida albicans DHFR, representing a 23-fold selectivity preference for the human enzyme [1]. This contrasts with the potent inhibition of prokaryotic DHFR observed in 7-substituted derivatives such as AMPQD (Ki = 7.42 nM against E. coli DHFR) [2]. The data indicate that the parent scaffold possesses intrinsic DHFR binding capacity that can be modulated through substitution to achieve either eukaryotic or prokaryotic selectivity.

Dihydrofolate reductase Antifolate Enzyme inhibition

PQZ Derivative vs. Trimethoprim DHFR Inhibition

A 7-substituted derivative of the PQZ scaffold, compound 4d (7-(3,4,5-trifluorobenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine), exhibits DHFR inhibitory potency that is approximately 196-fold greater than the clinically used antifolate trimethoprim (TMP), with an IC₅₀ of 0.75 nM against E. coli DHFR compared to TMP's IC₅₀ of 147.1 nM [1]. This potency advantage translates directly to antibacterial activity, with MIC values as low as 0.0625 μg/mL against tested bacterial strains [1]. Furthermore, PQZ compounds OYYF-171, -172, and -175 demonstrated significantly stronger antibacterial activity against multidrug-resistant Acinetobacter baumannii than TMP (MIC = 8 to >256 μg/mL) and were superior or comparable to β-lactam, aminoglycoside, and quinolone agents [2].

Antibacterial DHFR inhibitor Drug-resistant pathogens

Breast Cancer Activity: N3-Acylated vs. Parent Scaffold

In MDA-MB-468 breast cancer cells, the N3-acylated derivative 7f exhibits 8-fold greater potency than the unsubstituted parent compound 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine [1]. The parent scaffold's anti-cancer activity can be systematically enhanced through regioselective monoacylation, with SAR analysis revealing that N3-acylated compounds are generally more potent than N1-acylated compounds, while N7-acylation significantly reduces solubility [1]. Notably, derivative 7f demonstrated selective toxicity toward cancer cells without harming normal human cells, an improvement over the parent scaffold's baseline profile [1].

Anticancer Breast cancer Privileged scaffold

Structural Distinction from 2,4-Diaminoquinazolines

The pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold differs fundamentally from 2,4-diaminoquinazolines and 2,4,6-triaminoquinazolines by incorporating an ethylene bridge between the 5-position and N6 position of the quinazoline core, forming a conformationally constrained tricyclic system [1]. This structural distinction produces distinct enzyme inhibition kinetics: while the parent 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine lacks slow-onset inhibition, the 7-substituted derivative AMPQD exhibits slow-onset, tight-binding inhibition of E. coli DHFR with a Ki of 7.42 ± 0.92 nM and uncompetitive inhibition vis-à-vis NADPH, indicating markedly increased affinity for the NADPH-bound enzyme form [2].

Molecular scaffold DHFR inhibitor Structure-activity relationship

Resistance Development: PQZ Derivative vs. Norfloxacin

The 7-substituted PQZ derivative compound 4d demonstrates a substantially reduced propensity for resistance development compared to the fluoroquinolone antibiotic norfloxacin. Over a 20-day serial passage experiment, compound 4d exhibited minimal MIC increase, whereas norfloxacin showed an 8- to 32-fold increase in MIC over the same period [1]. This resistance-suppression profile is attributed to the compound's dual-targeting mechanism involving both DHFR inhibition and bacterial membrane disruption [1]. Additionally, compound 4d displayed superior bactericidal efficacy to norfloxacin and lower toxicity to LO2 cells than 5-fluorouracil [1].

Antimicrobial resistance Dual-targeting Bactericidal

N1 vs. N3 Acylation SAR

The 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold offers three distinct acylation sites (N1, N3, and N7) that can be regioselectively modified to access diverse chemical space. SAR analysis demonstrates that N3-acylated compounds are generally more potent than N1-acylated compounds in anti-breast cancer assays, while N7-acylation significantly reduces solubility—providing a rational basis for focused library design [1]. Furthermore, the N1 primary amino group is critical for DHFR inhibitory activity; removal of this group (producing monoaminopyrroloquinazolines) redirects biological activity toward DHFR-independent anticancer mechanisms, achieving GI₅₀ values of 88-200 nM in naphthamide derivatives [2].

Regioselective synthesis Chemical library Medicinal chemistry

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine Research & Procurement Applications


Antibacterial DHFR Inhibitor Discovery (MDR Gram-Negative)

The PQZ scaffold is validated for antibacterial DHFR inhibitor development with demonstrated potency improvements of approximately 196-fold over trimethoprim against E. coli DHFR (IC₅₀ = 0.75 nM vs. 147.1 nM) and MIC values as low as 0.0625 μg/mL [1]. PQZ compounds exhibit significantly stronger activity than TMP against multidrug-resistant A. baumannii clinical isolates and demonstrate superiority or comparability to β-lactam, aminoglycoside, and quinolone agents [2]. The scaffold also shows reduced resistance development propensity (>8-fold lower than norfloxacin over 20-day serial passage) and synergistic effects with sulfamethoxazole, enabling combination therapy strategies [1][2].

Anticancer Lead Optimization via N3-Acylation SAR

The parent scaffold serves as a validated starting point for anti-breast cancer compound development, with N3-acylated derivatives achieving 8-fold potency improvements over the parent compound in MDA-MB-468 cells while sparing normal human cells [3]. The established SAR demonstrating N3-acylation as the optimal derivatization vector (vs. N1 and N7) provides a rational framework for focused library synthesis and procurement [3]. For programs seeking DHFR-independent anticancer mechanisms, the monoaminopyrroloquinazoline scaffold (N1 amino group removed) achieves GI₅₀ values of 88-200 nM against cancer cell lines [4].

DHFR Enzymology & Species-Selective Inhibitors

The unsubstituted parent compound exhibits measurable species-selective DHFR binding with Ki values of 1 nM (human DHFR) and 23 nM (C. albicans DHFR), representing a 23-fold selectivity preference [5]. This differential binding provides a baseline for engineering either eukaryotic or prokaryotic selectivity through 7-position substitution. The distinct kinetic mechanism—slow-onset, tight-binding inhibition in 7-substituted derivatives vs. lack of slow onset in the parent scaffold—offers a unique system for studying DHFR inhibition kinetics and structure-kinetic relationships [6].

Privileged Scaffold-Based Library Construction

The PQZ scaffold is recognized as a privileged heterocyclic core with demonstrated activity against multiple unrelated biological targets including DHFR, PAR1, and nuclear lamins [7]. The scaffold provides three orthogonal derivatization sites (N1, N3, N7) with established regioselective synthetic methodology enabling systematic exploration of chemical space [3][4]. This positions the parent compound as a strategic building block for focused library construction in high-throughput screening campaigns, particularly for targets lacking high-quality small molecule ligands [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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